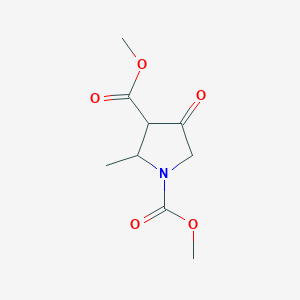![molecular formula C3H9Cl3OSiSn B14585828 Trimethyl[(trichlorostannyl)oxy]silane CAS No. 61355-39-3](/img/structure/B14585828.png)
Trimethyl[(trichlorostannyl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(trichlorostannyl)oxy]silane is an organosilicon compound that features a silicon atom bonded to three methyl groups and an oxygen atom, which is further bonded to a trichlorostannyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[(trichlorostannyl)oxy]silane typically involves the reaction of trimethylsilanol with trichlorostannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction can be represented as follows:
(CH3)3SiOH+SnCl3→(CH3)3SiOSnCl3+HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions: Trimethyl[(trichlorostannyl)oxy]silane undergoes several types of chemical reactions, including:
Substitution Reactions: The trichlorostannyl group can be substituted with other nucleophiles, such as alkoxides or amines, leading to the formation of new organotin compounds.
Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethylsilanol and trichlorostannane.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, amines, and other nucleophiles. The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: Water or aqueous solutions are used under controlled conditions to prevent complete hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under inert atmosphere conditions.
Major Products:
Substitution Reactions: New organotin compounds with different functional groups.
Hydrolysis: Trimethylsilanol and trichlorostannane.
Reduction: Lower oxidation state tin compounds.
科学的研究の応用
Trimethyl[(trichlorostannyl)oxy]silane has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organotin compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of Trimethyl[(trichlorostannyl)oxy]silane involves the interaction of the silicon and tin centers with various substrates. The silicon atom, being electrophilic, can interact with nucleophiles, while the tin center can participate in redox reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl and trichlorostannyl groups.
類似化合物との比較
Trimethylsilanol: Similar in structure but lacks the trichlorostannyl group.
Trichlorostannane: Contains the trichlorostannyl group but lacks the trimethylsilyl group.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but with a chloride substituent instead of the trichlorostannyl group.
Uniqueness: Trimethyl[(trichlorostannyl)oxy]silane is unique due to the presence of both trimethylsilyl and trichlorostannyl groups, which confer distinct reactivity and properties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
特性
CAS番号 |
61355-39-3 |
|---|---|
分子式 |
C3H9Cl3OSiSn |
分子量 |
314.3 g/mol |
IUPAC名 |
trimethyl(trichlorostannyloxy)silane |
InChI |
InChI=1S/C3H9OSi.3ClH.Sn/c1-5(2,3)4;;;;/h1-3H3;3*1H;/q-1;;;;+4/p-3 |
InChIキー |
KGDJFIOABRDHOZ-UHFFFAOYSA-K |
正規SMILES |
C[Si](C)(C)O[Sn](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


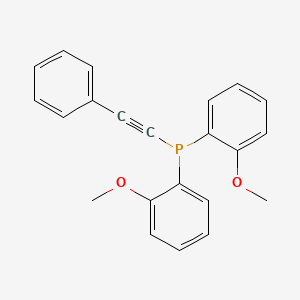
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
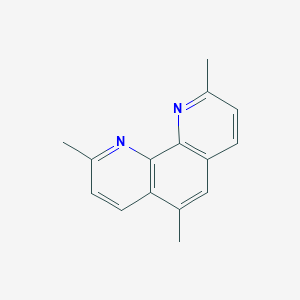

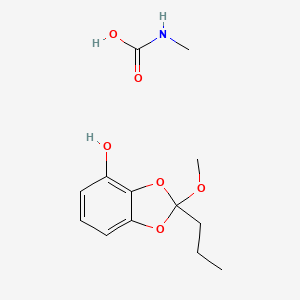
![Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine](/img/structure/B14585768.png)
![1-[2,4,6-Tris(benzyloxy)phenyl]ethan-1-one](/img/structure/B14585776.png)
![[2-(4,8-Dimethylnona-3,7-dien-1-yl)-2-methylcyclopropyl]methanol](/img/structure/B14585793.png)
![Bicyclo[5.2.2]undecan-8-one](/img/structure/B14585802.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
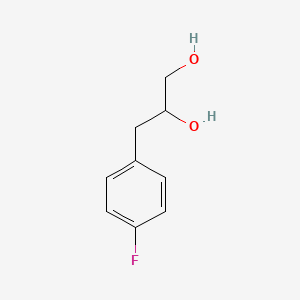
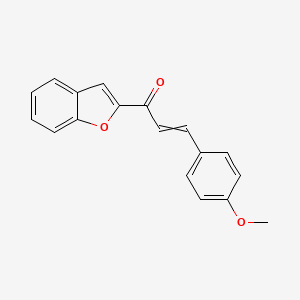
methylsilane](/img/structure/B14585827.png)
